Cas no 2172467-17-1 (ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate)

Ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an aminomethyl ester group and a pyrimidine moiety. This structure imparts versatility in medicinal and agrochemical applications, serving as a valuable intermediate in the synthesis of bioactive molecules. Its pyrimidine-thiazole hybrid framework enhances binding affinity in target interactions, making it useful in drug discovery, particularly for kinase inhibitors and antimicrobial agents. The ethyl ester group offers synthetic flexibility for further derivatization. High purity and stability under standard conditions ensure reliable performance in research and industrial processes. Suitable for use in organic synthesis, it is often employed in the development of pharmacologically active compounds.
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate structure
2172467-17-1 structure
Product name:ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
CAS No:2172467-17-1
MF:C10H10N4O2S
MW:250.276999950409
CID:6341148
PubChem ID:165957965

ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
    • 2172467-17-1
    • EN300-1458412
    • Inchi: 1S/C10H10N4O2S/c1-2-16-9(15)7-8(17-10(11)14-7)6-3-12-5-13-4-6/h3-5H,2H2,1H3,(H2,11,14)
    • InChI Key: MDXHBVPMZXLMMR-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(C(=O)OCC)=C1C1=CN=CN=C1

Computed Properties

  • Exact Mass: 250.05244675g/mol
  • Monoisotopic Mass: 250.05244675g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 119Ų

ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1458412-0.25g
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
0.25g
$670.0 2023-05-23
Enamine
EN300-1458412-5.0g
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
5g
$2110.0 2023-05-23
Enamine
EN300-1458412-0.05g
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
0.05g
$612.0 2023-05-23
Enamine
EN300-1458412-1.0g
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
1g
$728.0 2023-05-23
Enamine
EN300-1458412-5000mg
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
5000mg
$2110.0 2023-09-29
Enamine
EN300-1458412-2.5g
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
2.5g
$1428.0 2023-05-23
Enamine
EN300-1458412-100mg
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
100mg
$640.0 2023-09-29
Enamine
EN300-1458412-250mg
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
250mg
$670.0 2023-09-29
Enamine
EN300-1458412-10000mg
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
10000mg
$3131.0 2023-09-29
Enamine
EN300-1458412-2500mg
ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate
2172467-17-1
2500mg
$1428.0 2023-09-29

Additional information on ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate

Ethyl 2-Amino-5-(Pyrimidin-5-Yl)-1,3-Thiazole-4-Carboxylate: A Comprehensive Overview

Ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate, also known by its CAS number 2172467-17-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are widely studied for their potential applications in drug discovery and materials science. The structure of this compound is characterized by a thiazole ring system substituted with an amino group, a pyrimidine moiety, and an ethyl ester group. These functional groups contribute to its unique chemical properties and reactivity.

The synthesis of ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and cost-effective.

One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The presence of the pyrimidine ring introduces aromaticity and planarity to the molecule, which are essential for interactions with biological targets such as enzymes and receptors. Studies have shown that ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in anti-cancer drug development.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The thiazole ring system is known for its ability to form stable coordination complexes with metal ions, which can be utilized in the development of new materials with unique electronic and magnetic properties. Recent research has focused on incorporating this compound into metal-organic frameworks (MOFs) and polymer composites, demonstrating its potential in creating advanced materials for energy storage and sensing applications.

The structural versatility of ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate also makes it an attractive substrate for further chemical modifications. By introducing additional functional groups or altering the substituents on the thiazole ring, researchers can tailor the compound's properties for specific applications. For instance, the introduction of hydrophilic groups can enhance its solubility in aqueous media, while the addition of fluorine atoms can improve its stability and bioavailability.

From an environmental perspective, the synthesis and application of this compound have been evaluated for their sustainability metrics. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during its production. Furthermore, life cycle assessment (LCA) studies have been conducted to assess the environmental impact of this compound throughout its lifecycle, from raw material extraction to disposal.

In conclusion, ethyl 2-amino-5-(pyrimidin-5-yl)-1,3-thiazole-4-carboxylate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in shaping future innovations in chemistry and beyond.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd